molecular formula C9H13F3N4 B1471796 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine CAS No. 1516312-66-5

1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine

Cat. No. B1471796
CAS RN: 1516312-66-5
M. Wt: 234.22 g/mol
InChI Key: VIYGBJWNWSESQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine” is a chemical compound that belongs to the class of phenylpiperazines . It is often used in combination with benzylpiperazine (BZP) and other analogues, and is sold as an alternative to the illicit drug MDMA (“Ecstasy”) .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, has also been reported .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods . The compound is a derivative of piperazine, with a trifluoromethyl group attached to the phenyl ring .


Chemical Reactions Analysis

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also reacts violently with water, liberating toxic gas .


Physical And Chemical Properties Analysis

The base form of the compound is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The solubility properties of the compound can be utilized to extract diluents and adulterants .

Scientific Research Applications

1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on the human body, as well as to develop new drugs. It has also been used in the development of new drugs for the treatment of depression, anxiety, and other mental health disorders. Additionally, this compound has been used in the study of the effects of drugs on the brain, as well as in the study of the effects of drugs on the liver and other organs.

Advantages and Limitations for Lab Experiments

1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for researchers. Additionally, this compound is non-toxic and has a low level of toxicity, making it a safe option for laboratory experiments. However, this compound has a short half-life, which can limit its usefulness in some experiments. Additionally, this compound has a low binding affinity for the serotonin 5-HT1A, 5-HT1B, and 5-HT2A receptors, which can limit its effectiveness in some experiments.

Future Directions

The future of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine is promising. It has been used successfully in the development of new drugs for the treatment of depression, anxiety, and other mental health disorders. Additionally, this compound has been used in the study of the effects of drugs on the brain, as well as in the study of the effects of drugs on the liver and other organs. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, as well as to reduce the symptoms of migraine headaches. As such, this compound has the potential to be used in the development of new drugs for the treatment of a variety of conditions. Additionally, this compound could be used to study the effects of drugs on the human body, as well as to develop new drugs for the treatment of a variety of conditions.

Safety and Hazards

The compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It reacts violently with water, liberating toxic gas .

properties

IUPAC Name

1-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4/c10-9(11,12)8-7(5-14-15-8)6-16-3-1-13-2-4-16/h5,13H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYGBJWNWSESQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(NN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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